molecular formula C10H12ClNO B12443608 Ethyl 2-(2-chlorophenyl)ethanimidate CAS No. 34068-29-6

Ethyl 2-(2-chlorophenyl)ethanimidate

Cat. No.: B12443608
CAS No.: 34068-29-6
M. Wt: 197.66 g/mol
InChI Key: GJRZHSBAHORGNP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)ethanimidate is an organic compound with the molecular formula C10H12ClNO. It is a derivative of ethanimidic acid and is characterized by the presence of a chlorophenyl group attached to the ethanimidate moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chlorophenyl)ethanimidate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine intermediate, which is then reduced to the desired ethanimidate compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)ethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanimidate group to other functional groups, such as amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethyl 2-(2-chlorophenyl)ethylamine.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)ethanimidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)ethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)ethanimidate can be compared with other similar compounds, such as:

    Ethyl 2-(2-bromophenyl)ethanimidate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(2-fluorophenyl)ethanimidate: Contains a fluorine atom in place of chlorine.

    Ethyl 2-(2-methylphenyl)ethanimidate: Features a methyl group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its potential in various scientific fields.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)ethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRZHSBAHORGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484236
Record name Ethyl 2-(2-chlorophenyl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34068-29-6
Record name Ethyl 2-(2-chlorophenyl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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